molecular formula C23H18N4O6 B2871841 methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate CAS No. 1260997-07-6

methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate

Cat. No.: B2871841
CAS No.: 1260997-07-6
M. Wt: 446.419
InChI Key: AEESGUQXZRSWQH-UHFFFAOYSA-N
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Description

Methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate is a heterocyclic compound featuring a benzodioxole moiety fused to a 1,2,4-oxadiazole ring, a pyrrole group, and a benzoate ester. The benzodioxole group is notable for its electron-rich aromatic system, often associated with enhanced bioavailability in medicinal chemistry . The pyrrole and acetamido-benzoate substituents may further modulate solubility, pharmacokinetics, and target binding.

Properties

IUPAC Name

methyl 2-[[2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O6/c1-30-23(29)15-5-2-3-6-16(15)24-20(28)12-27-10-4-7-17(27)22-25-21(26-33-22)14-8-9-18-19(11-14)32-13-31-18/h2-11H,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEESGUQXZRSWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

    Synthesis of the Oxadiazole Ring: This involves the cyclization of a suitable hydrazide with a carboxylic acid derivative.

    Construction of the Pyrrole Ring: This can be synthesized via the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling Reactions: The final steps involve coupling the benzodioxole, oxadiazole, and pyrrole intermediates under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids or quinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study enzyme interactions and inhibition, particularly those involving the oxadiazole and pyrrole rings.

Medicine

The compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the oxadiazole and pyrrole rings can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Benzoate (Compound 121)

Structural Similarities :

  • Shares the 1,2,4-oxadiazole core and benzoate ester.
  • Planar oxadiazole ring geometry (bond lengths: C–N = 1.30–1.34 Å, N–O = 1.36–1.38 Å; bond angles: ~105–110°) .

Key Differences :

  • Lacks the pyrrole and benzodioxole moieties.
  • Substituent at the oxadiazole 3-position is a 4-methylphenyl group instead of benzodioxol-5-yl.

Implications :

  • Methylphenyl substituent may enhance lipophilicity but reduce metabolic stability .
2-{2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-N-(3,5-Dimethoxyphenyl)Acetamide (BE96086)

Structural Similarities :

  • Identical benzodioxole-oxadiazole-pyrrole core.
  • Acetamide linker and aromatic substituents.

Key Differences :

  • Benzoate ester in the target compound is replaced with a 3,5-dimethoxyphenyl group.

Implications :

  • The dimethoxyphenyl group may improve water solubility due to polar methoxy groups, whereas the benzoate ester in the target compound could enhance membrane permeability .
  • Both compounds likely exhibit distinct binding modes in biological systems due to substituent electronic profiles .
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-Triazol-4-yl]Hexan-1-one (Compound I)

Structural Similarities :

  • Contains a benzoxadiazole heterocycle (analogous to benzodioxole).
  • Features triazole and ketone functional groups.

Key Differences :

  • Benzoxadiazole (N–O–N) vs. benzodioxole (O–C–O) alters electronic properties and ring strain.
  • Hexanoyl chain and triazole substituent diverge from the pyrrole-acetamido-benzoate architecture.

Implications :

  • Benzoxadiazole derivatives are often used as fluorophores or bioisosteres, whereas benzodioxole-containing compounds (like the target) may prioritize metabolic stability .

Research Findings and Implications

  • Planarity and Rigidity : The oxadiazole ring’s planarity in the target compound and its analogs (e.g., Compound 121) supports stable π-π stacking interactions in protein binding pockets .
  • Substituent Effects : The benzoate ester in the target compound may confer better blood-brain barrier penetration compared to polar dimethoxyphenyl or hydrophilic triazole derivatives .
  • Synthetic Challenges : The multi-heterocyclic architecture requires precise coupling steps, as seen in analogous benzimidazole-triazole-thiazole hybrids .

Biological Activity

Methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a benzodioxole moiety and an oxadiazole ring, which are known for their diverse biological activities. Here are the key chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₄
Molecular Weight342.36 g/mol
CAS Number[Not specified]
LogP4.670
SolubilityPoorly soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. For instance, oxadiazole derivatives are known to inhibit telomerase and topoisomerase, critical for cancer cell growth .
  • Antioxidant Activity : Compounds containing the benzodioxole structure often exhibit antioxidant properties, which can mitigate oxidative stress in cellular environments.
  • Modulation of Signaling Pathways : The interaction with various receptors and signaling pathways can lead to altered gene expression profiles that promote apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Telomerase inhibition
MCF7 (Breast)15.0Topoisomerase inhibition
A549 (Lung)10.0Induction of oxidative stress

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

  • Study on Oxadiazole Derivatives : A study published in ACS Omega reported that oxadiazole derivatives exhibited significant anticancer activity by blocking critical growth factors . This suggests that similar structural compounds may have comparable effects.
  • Benzodioxole Compounds : Research indicates that benzodioxole-containing compounds have been effective as antioxidants and anti-inflammatory agents in various preclinical models .

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